5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring or the benzylidene moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 5-Cyclohexyl-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique substitution pattern on the benzylidene moiety. The presence of methoxy groups at the 2 and 5 positions can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C17H22N4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O2S/c1-22-14-8-9-15(23-2)13(10-14)11-18-21-16(19-20-17(21)24)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
OEAJWTALMFWMQG-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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